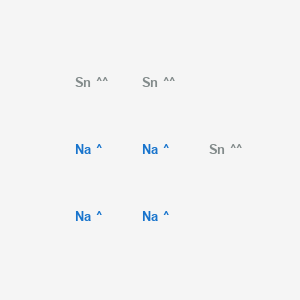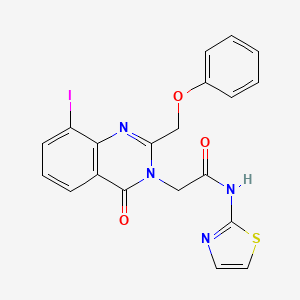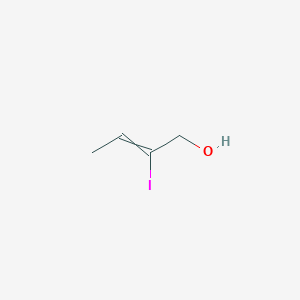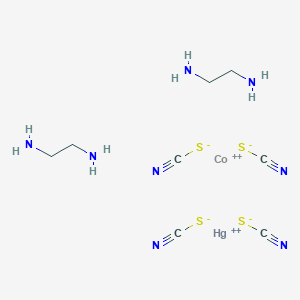
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands. Coordination compounds like this one are known for their diverse structures and properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- typically involves the reaction of cobalt salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The process generally includes:
Dissolving cobalt salts: (such as cobalt chloride) in water.
Adding ethylenediamine: to the solution to form the bis(ethylenediamine)cobalt complex.
Introducing mercurictetrathiocyanato: to the mixture, allowing the formation of the final coordination compound.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The use of automated systems for mixing and monitoring can enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Substitution reactions: Often involve other ligands like ammonia or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions may produce new coordination compounds with different ligands.
科学的研究の応用
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in catalysis and materials science for its unique chemical properties.
作用機序
The mechanism of action of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and cellular functions. For example, its antimicrobial activity may be related to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
類似化合物との比較
Similar Compounds
Cobalt(III) dicarboxylato bis-ethylenediamine nitrates: Similar in structure but with different ligands.
Cobalt(III) ammine complexes: Such as [Co(NH3)6]3+, which also feature cobalt in a high oxidation state with different ligands.
Uniqueness
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which confer distinct chemical and physical properties
特性
CAS番号 |
80732-89-4 |
|---|---|
分子式 |
C8H16CoHgN8S4 |
分子量 |
612.1 g/mol |
IUPAC名 |
cobalt(2+);ethane-1,2-diamine;mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Co.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChIキー |
UMXLUQOARRCWKQ-UHFFFAOYSA-J |
正規SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


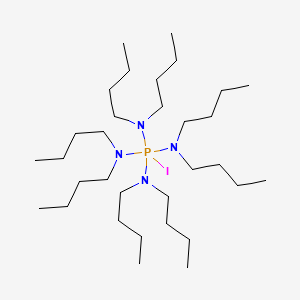

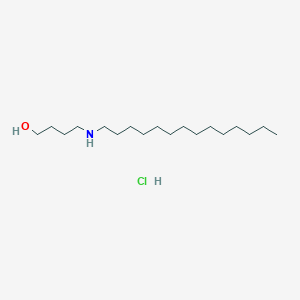
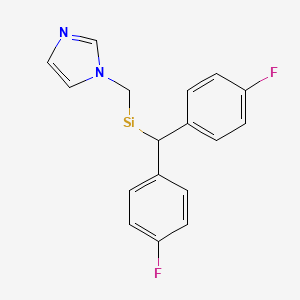
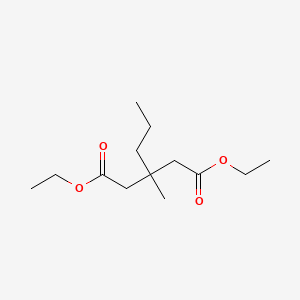

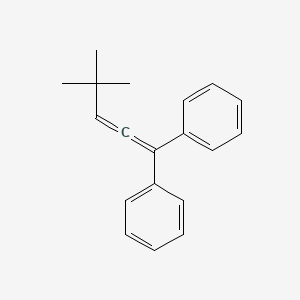


![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
